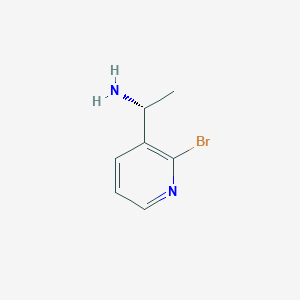
(R)-1-(2-Bromopyridin-3-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2-Bromopyridin-3-yl)ethan-1-amine is a chiral amine compound that features a bromopyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromopyridin-3-yl)ethan-1-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chiral Amine Introduction: The brominated pyridine is then subjected to a chiral amine introduction step. This can be done using a chiral auxiliary or a chiral catalyst to ensure the desired enantiomer is obtained.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Bromopyridin-3-yl)ethan-1-amine may involve:
Large-Scale Bromination: Utilizing continuous flow reactors for efficient bromination of pyridine.
Chiral Resolution: Employing chiral chromatography or crystallization techniques to separate the desired enantiomer from the racemic mixture.
化学反応の分析
Types of Reactions
®-1-(2-Bromopyridin-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form imines or nitriles.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
科学的研究の応用
Chemistry
®-1-(2-Bromopyridin-3-yl)ethan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology
In biological research, this compound is used to study the interactions of brominated pyridine derivatives with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, ®-1-(2-Bromopyridin-3-yl)ethan-1-amine is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Industry
In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-1-(2-Bromopyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in halogen bonding, while the amine group can form hydrogen bonds, facilitating binding to the target site. This interaction can modulate the activity of the target, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
(S)-1-(2-Bromopyridin-3-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
2-Bromopyridine: Lacks the chiral amine group, making it less specific in biological interactions.
1-(2-Chloropyridin-3-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
Uniqueness
®-1-(2-Bromopyridin-3-yl)ethan-1-amine is unique due to its chiral nature and the presence of both a bromopyridine moiety and an amine group. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
特性
分子式 |
C7H9BrN2 |
|---|---|
分子量 |
201.06 g/mol |
IUPAC名 |
(1R)-1-(2-bromopyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)6-3-2-4-10-7(6)8/h2-5H,9H2,1H3/t5-/m1/s1 |
InChIキー |
HSQGKURNDNZGRM-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=C(N=CC=C1)Br)N |
正規SMILES |
CC(C1=C(N=CC=C1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















